molecular formula C19H19Cl2NO B459004 2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone

2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone

Cat. No.: B459004
M. Wt: 348.3g/mol
InChI Key: HZJRRCMQPKSHRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone is a chemical compound with the molecular formula C19H18Cl2NO. It is a member of the piperidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone typically involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base to form the intermediate 4-chlorobenzylideneacetone. This intermediate is then reacted with methylamine to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Properties

Molecular Formula

C19H19Cl2NO

Molecular Weight

348.3g/mol

IUPAC Name

2,6-bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-one

InChI

InChI=1S/C19H19Cl2NO/c1-11-17(13-3-7-15(20)8-4-13)22-18(12(2)19(11)23)14-5-9-16(21)10-6-14/h3-12,17-18,22H,1-2H3

InChI Key

HZJRRCMQPKSHRC-UHFFFAOYSA-N

SMILES

CC1C(NC(C(C1=O)C)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1C(NC(C(C1=O)C)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.